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Compound of Interest

Compound Name: 1-(3-lodobenzoyl)piperidin-4-one

Cat. No.: B7815631

An In-depth Technical Guide to 1-(3-
lodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-(3-lodobenzoyl)piperidin-4-one, a heterocyclic
compound of significant interest in medicinal chemistry. It serves as a crucial synthetic
intermediate for the development of novel therapeutic agents. The document outlines its
chemical properties, a detailed synthesis protocol, and its potential applications based on the
broader class of piperidin-4-one derivatives.

Physicochemical Properties

1-(3-lodobenzoyl)piperidin-4-one belongs to the N-acylpiperidone family. Its structure
features a piperidin-4-one core N-acylated with a 3-iodobenzoyl group. This combination of a
flexible saturated heterocycle and a rigid, functionalized aromatic ring makes it a versatile
scaffold for chemical modification. While specific experimental data for this exact compound is
not widely published, its key properties can be calculated based on its structure.
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Property Value

Chemical Formula C12H12INO2

Molecular Weight 329.13 g/mol

IUPAC Name 1-(3-iodobenzoyl)piperidin-4-one

CAS Number Not available

Canonical SMILES C1C(N(C=C1)C(=0)C2=CC(=CC=C2)I)=0
Monoisotopic Mass 328.9913 Da

Synthesis and Experimental Protocol

The synthesis of 1-(3-lodobenzoyl)piperidin-4-one can be achieved via a standard
nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine of
piperidin-4-one with 3-iodobenzoyl chloride. The following protocol is a representative
procedure based on established methods for synthesizing analogous N-acylpiperidines.[1]

Reaction: Piperidin-4-one + 3-lodobenzoyl Chloride — 1-(3-lodobenzoyl)piperidin-4-one

Materials and Reagents:

Piperidin-4-one hydrochloride

e 3-lodobenzoyl chloride

o Triethylamine (EtsN) or a similar non-nucleophilic base

e Dichloromethane (DCM) or a similar anhydrous aprotic solvent
e 2N Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
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o Ethyl acetate (EtOAC)
e Hexanes
Experimental Procedure:

o Preparation of Free Base: To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in
anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) dropwise at 0 °C
under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at
0 °C to liberate the free piperidin-4-one base.[2][3]

o Acylation: In a separate flask, dissolve 3-iodobenzoyl chloride (1.05 eq) in anhydrous DCM.
Add this solution dropwise to the cold reaction mixture from Step 1.

e Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-
4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the
starting material (piperidin-4-one) is consumed.

e Work-up: Upon completion, pour the reaction mixture into 2N aqueous HCIl and transfer to a
separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

» Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous
NaHCOs solution, and finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification: Purify the crude solid or oil via flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(3-
lodobenzoyl)piperidin-4-one.

Visualization of Synthetic Workflow

The logical flow of the synthesis protocol is depicted below. This diagram illustrates the key
inputs and the transformation process leading to the final product.
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Synthetic pathway for 1-(3-lodobenzoyl)piperidin-4-one.
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Applications in Research and Drug Development

1-(3-lodobenzoyl)piperidin-4-one is not typically an end-product therapeutic agent but rather
a highly valuable intermediate in the synthesis of more complex molecules. The piperidin-4-one
scaffold is a well-established pharmacophore in medicinal chemistry.[4]

o Versatile Synthetic Building Block: The ketone functional group at the 4-position can be
readily modified through reactions such as reductive amination, Wittig reactions, or
conversion to an oxime, allowing for the introduction of diverse chemical moieties.

» Scaffold for Bioactive Molecules: Piperidin-4-one derivatives have been reported to possess
a wide array of pharmacological activities, including analgesic, antiviral, bactericidal, and
fungicidal properties.[5]

e Probing Protein-Ligand Interactions: The iodine atom on the benzoyl ring serves as a useful
handle for further chemical transformations, such as palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular
architectures. It can also act as a heavy atom for X-ray crystallography studies to aid in
structure-based drug design.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 1-(3-lodobenzoyl)piperidin-4-one has not been
extensively characterized, the broader class of piperidine-containing molecules has been
implicated in numerous biological pathways. For instance, certain complex piperidine
derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key
component of the innate immune system involved in inflammatory diseases.

The true biological significance of this compound lies in its potential to be elaborated into a final
drug candidate. The specific substitutions made to the piperidin-4-one core and the iodo-
benzoyl ring will ultimately determine its pharmacological profile and mechanism of action.
Researchers may use this intermediate to synthesize libraries of compounds for screening
against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and
enzymes implicated in cancer, inflammation, and infectious diseases.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b7815631?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10557106/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-piperidin-4-one-derivatives/
https://www.benchchem.com/product/b7815631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7815631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
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